(4-Chloro-3-fluorophenyl)(piperazin-1-yl)methanone hydrochloride
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Overview
Description
(4-Chloro-3-fluorophenyl)(piperazin-1-yl)methanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. The presence of both chloro and fluoro substituents on the phenyl ring enhances the compound’s reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-fluorophenyl)(piperazin-1-yl)methanone hydrochloride typically involves the reaction of 4-chloro-3-fluoroaniline with piperazine in the presence of a suitable coupling agent. One common method involves the use of a carbonylating agent such as phosgene or triphosgene to form the methanone linkage. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Purification steps typically include recrystallization and chromatography to obtain the hydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-fluorophenyl)(piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines .
Scientific Research Applications
(4-Chloro-3-fluorophenyl)(piperazin-1-yl)methanone hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in the study of receptor-ligand interactions and the development of receptor antagonists or agonists.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals due to its reactivity and stability
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluorophenyl)(piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the piperazine moiety allows the compound to bind to various receptors, potentially acting as an antagonist or agonist. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the target proteins .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride
- (4-Chlorophenyl)(piperazin-1-yl)methanone
- (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride
Uniqueness
(4-Chloro-3-fluorophenyl)(piperazin-1-yl)methanone hydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which enhances its reactivity and potential biological activity. This dual substitution pattern is less common compared to single substitutions, providing the compound with distinct chemical and biological properties .
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-piperazin-1-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O.ClH/c12-9-2-1-8(7-10(9)13)11(16)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKWDCACKSAURA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=C(C=C2)Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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